

An In-Depth Technical Guide to 2'-Amino-4',5'-methylenedioxyacetophenone

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Compound of Interest

Compound Name: 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone

Cat. No.: B160953

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-4',5'-methylenedioxyacetophenone, also known by its IUPAC name 1-(6-amino-1,3-benzodioxol-5-yl)ethanone, is an organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an aminoacetophenone core fused with a methylenedioxy group, makes it a potential scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data.

Chemical Structure and Properties

The chemical structure of 2'-Amino-4',5'-methylenedioxyacetophenone consists of an acetophenone molecule substituted with an amino group at the 2' position and a methylenedioxy bridge across the 4' and 5' positions of the phenyl ring.

Synonyms: 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone, 2-Amino-4,5-(methylenedioxy)acetophenone^[1]

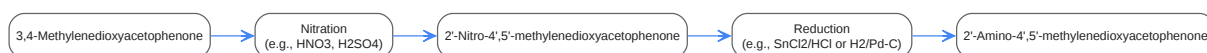
Table 1: Physicochemical Properties of 2'-Amino-4',5'-methylenedioxyacetophenone and its Hydrochloride Salt

| Property | Value | Source |
|--------------------------------|--|--------|
| Free Base | | |
| CAS Number | 28657-75-2 | [1] |
| Molecular Formula | C ₉ H ₉ NO ₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Hydrochloride Salt | | |
| CAS Number | 93983-01-8 | [1] |
| Molecular Formula | C ₉ H ₁₀ ClNO ₃ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Topological Polar Surface Area | 61.6 Å ² | [1] |
| Complexity | 219 | [1] |

Synthesis

A detailed, peer-reviewed synthesis protocol for 2'-Amino-4',5'-methylenedioxyacetophenone is not readily available in the public domain. However, a general approach for the synthesis of related aminoacetophenones can be inferred from the chemical literature. A plausible synthetic route could involve the nitration of 3,4-methylenedioxyacetophenone, followed by the selective reduction of the nitro group to an amine.

Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of 2'-Amino-4',5'-methylenedioxyacetophenone.

Spectroscopic Data

Detailed experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, and mass spectrometry for 2'-Amino-4',5'-methylenedioxyacetophenone are not widely published. For the hydrochloride salt, an FTIR spectrum is available, which can provide information about the functional groups present in the molecule.^[1]

Table 2: Expected Spectroscopic Characteristics

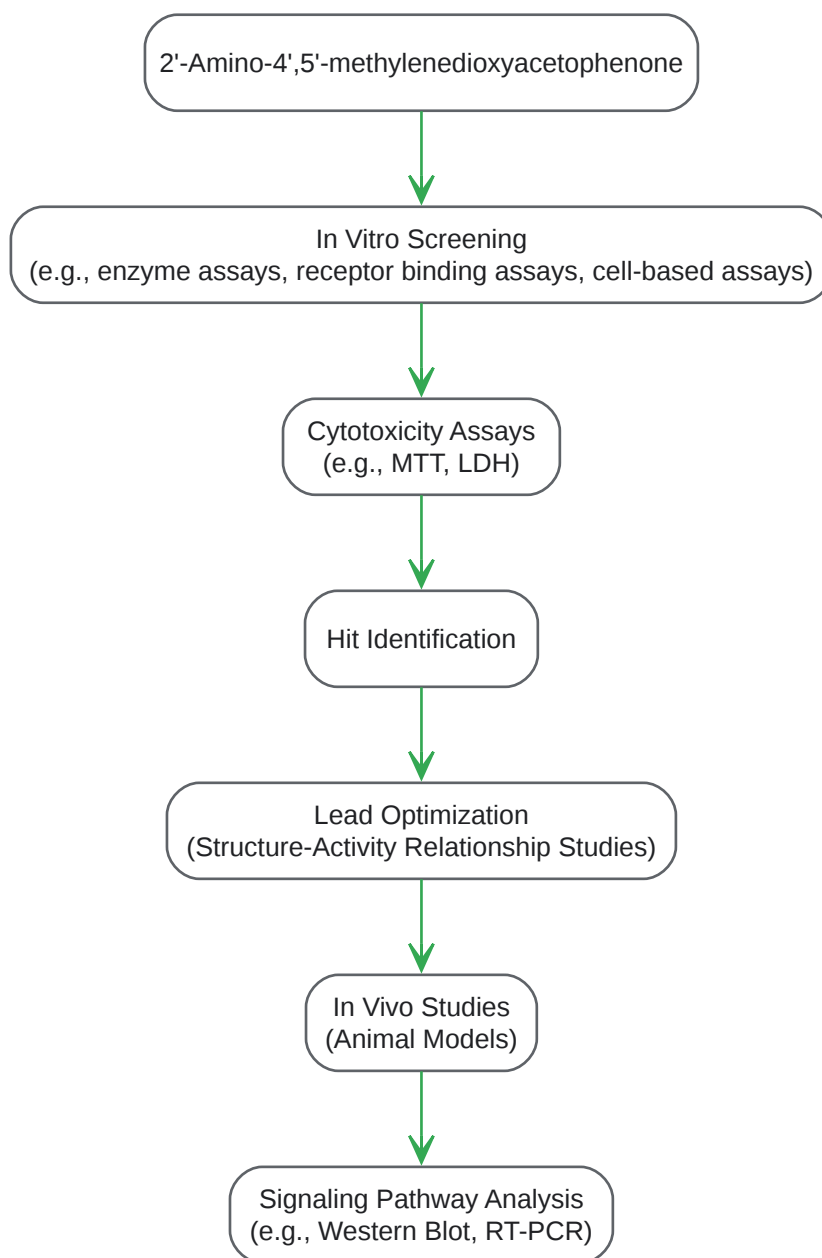
| Technique | Expected Features |
|---------------------|--|
| ^1H NMR | - Singlet for the acetyl methyl protons.- Two singlets or an AB quartet for the aromatic protons.- A broad singlet for the amino protons.- A singlet for the methylenedioxy protons. |
| ^{13}C NMR | - Signal for the carbonyl carbon.- Signals for the aromatic carbons, with those attached to oxygen and nitrogen being deshielded.- Signal for the acetyl methyl carbon.- Signal for the methylenedioxy carbon. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine.- C=O stretching vibration for the ketone.- C-O stretching vibrations for the methylenedioxy ether.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak corresponding to the exact mass of the compound. |

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the signaling pathways associated with 2'-Amino-4',5'-methylenedioxyacetophenone. The structurally related 1,3-benzodioxole moiety is found in numerous pharmacologically active compounds, suggesting that this molecule could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The aminoacetophenone scaffold is also a common feature in molecules with diverse biological activities. However, without experimental data, any potential biological effects remain speculative.

Logical Workflow for Biological Screening

For researchers interested in investigating the biological potential of this compound, a logical experimental workflow is proposed below.



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Caption: Proposed workflow for the biological evaluation of 2'-Amino-4',5'-methylenedioxyacetophenone.

Conclusion

2'-Amino-4',5'-methylenedioxyacetophenone is a chemical compound with potential for further investigation in the field of medicinal chemistry. While detailed experimental protocols and biological data are currently scarce in publicly accessible literature, its chemical structure suggests it could be a valuable building block for the synthesis of novel compounds with therapeutic applications. This guide provides a foundational understanding of its properties and outlines a logical approach for future research endeavors. Further experimental work is necessary to fully elucidate its synthetic pathways, spectroscopic characteristics, and pharmacological profile.

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References

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